6-O-(tert-Butyldiphenylsilyl)-D-glucal
Description
Significance of D-Glucals as Chiral Synthons in Organic Chemistry
D-glucals are versatile chiral building blocks in organic synthesis. scbt.com Their utility stems from the enol ether functionality, which can be readily transformed into a variety of other functional groups. This allows for the synthesis of diverse carbohydrate derivatives, such as glycosides, glycoconjugates, and amino sugars. scbt.com The inherent chirality of D-glucal, derived from D-glucose, makes it an excellent starting material for the enantioselective synthesis of complex molecules. As such, D-glucal and its derivatives are considered important intermediates in the chemical synthesis of a wide variety of compounds. scbt.com For instance, 3,4,6-Tri-O-acetyl-D-glucal serves as a key building block for the synthesis of oligosaccharides in both solution and solid-phase approaches. bham.ac.uk
Advanced Protecting Group Chemistry in Carbohydrate Synthesis
The synthesis of saccharides, being polyhydroxy compounds, necessitates intricate protecting group manipulations. vibrantpharma.com These protecting groups not only mask functional groups to prevent unwanted reactions but can also influence the stereochemical outcome of glycosylation reactions. vibrantpharma.com
Orthogonal protection is a critical strategy in the synthesis of complex molecules like oligosaccharides, where multiple functional groups require selective modification. rsc.orgresearchgate.net This approach utilizes a set of protecting groups that can be removed under specific and distinct reaction conditions, without affecting the other protecting groups present in the molecule. rsc.orgsigmaaldrich.com The development of orthogonal protecting group strategies has been a significant advancement in carbohydrate chemistry, enabling the systematic and efficient assembly of highly branched and complex oligosaccharide structures. sigmaaldrich.comresearchgate.net An efficient protecting group strategy is crucial for the successful synthesis of large, complex molecules possessing a diverse range of reactive functionality. rsc.org
Silyl (B83357) ethers are a cornerstone of protecting group chemistry in modern organic synthesis, particularly in the realm of carbohydrate chemistry. nih.govnih.gov They are formed by the reaction of a hydroxyl group with a silylating agent, creating a silicon-oxygen bond. nih.gov A key advantage of silyl ethers is their tunable stability. Their stability towards acidic and basic conditions can be modulated by the nature of the substituents on the silicon atom. nih.gov Generally, silyl ethers are stable in basic and neutral environments but can be cleaved under acidic conditions or with fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.govscbt.com This property allows for their selective removal in the presence of other protecting groups, a crucial aspect of orthogonal synthesis. nih.gov
The tert-Butyldiphenylsilyl (TBDPS) group is a bulky silyl ether protecting group widely employed for the selective protection of primary hydroxyl groups. Its steric bulk allows for regioselective silylation of the less hindered primary hydroxyl group in the presence of more hindered secondary hydroxyls. The TBDPS group is known for its high stability towards acidic conditions, significantly more so than other silyl ethers like tert-butyldimethylsilyl (TBDMS). It is stable to conditions that cleave other common protecting groups such as O-trityl and O-tert-butyldimethylsilyl ethers. This robustness makes it an invaluable tool in multi-step syntheses where harsh reaction conditions are necessary for other transformations. The TBDPS group can be introduced using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base like imidazole. Its removal is typically achieved using a fluoride source. scbt.com
Detailed Research Findings on 6-O-(tert-Butyldiphenylsilyl)-D-glucal
This compound is a key intermediate in synthetic carbohydrate chemistry, valued as an important building block for both solution- and solid-phase synthesis of oligosaccharides. nih.gov Its structure combines the versatile reactivity of the D-glucal core with the robust and selective protection of the primary C-6 hydroxyl group by the TBDPS moiety.
This strategic placement of the TBDPS group leaves the secondary hydroxyl groups at C-3 and C-4 available for further functionalization, enabling the synthesis of more complex and branched carbohydrate structures. The stability of the TBDPS group under a variety of reaction conditions allows for a wide range of chemical transformations to be performed on the other parts of the molecule without affecting the C-6 position. nih.gov
For example, the free hydroxyl groups of this compound can be further protected with other orthogonal protecting groups, creating a fully functionalized building block ready for glycosylation reactions. A related compound, 6-O-Benzoyl-3-O-tert-butyldiphenylsilyl-D-glucal, highlights how the remaining hydroxyls can be selectively manipulated for use in methylation, glycosylation, and fluorination reactions. vibrantpharma.com The application of such selectively protected glucal derivatives is central to the convergent synthesis of complex oligosaccharides, where pre-functionalized donor and acceptor molecules are coupled together.
The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 87316-22-1 | nih.gov |
| Molecular Formula | C₂₂H₂₈O₄Si | nih.gov |
| Molecular Weight | 384.54 g/mol | nih.gov |
| Appearance | Not specified, but related compounds are crystalline solids. | |
| Application | Important building block for solution- and solid-phase synthesis of oligosaccharides. | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C22H30O6Si |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-6-[tert-butyl(diphenyl)silyl]oxy-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C22H30O6Si/c1-22(2,3)29(16-10-6-4-7-11-16,17-12-8-5-9-13-17)28-15-19(25)21(27)20(26)18(24)14-23/h4-14,18-21,24-27H,15H2,1-3H3/t18-,19+,20+,21+/m0/s1 |
InChI Key |
BSEPYXNJJUUAEY-DOIPELPJSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Chemical Reactivity and Stereoselective Transformations of 6 O Tert Butyldiphenylsilyl D Glucal
Glycosylation Reactions Utilizing 6-O-(tert-Butyldiphenylsilyl)-D-glucal
This compound is a key intermediate in modern carbohydrate chemistry, serving as a precursor for a variety of glycosidic linkages. The double bond between C-1 and C-2, combined with the steric and electronic properties of the TBDPS protecting group, allows for a range of stereoselective transformations.
The synthesis of O-glycosides from glucal donors, known as the Ferrier rearrangement, is a cornerstone of carbohydrate synthesis. In the case of this compound, the reaction proceeds via an oxocarbenium ion intermediate, and the stereochemical outcome is highly dependent on reaction conditions and the nature of the acceptor alcohol. The bulky TBDPS group at the C-6 position plays a significant role in directing the stereoselectivity of the glycosylation. Studies have shown that TBDPS-protected donors are superior for achieving α-stereoselective O-glycosylation with various acceptors nih.govacs.org.
Palladium-catalyzed O-glycosylation reactions have also been developed, offering an alternative to traditional Lewis acid-mediated Ferrier reactions. These methods can provide high stereoselectivity, which is controlled by the choice of ligand. For instance, a palladium acetate catalyst with a specific phosphine ligand can lead to exclusive β-glycoside formation, while using trimethyl phosphite as a ligand can favor the α-anomer researchgate.net. The stereoselectivity in glycosylation reactions is influenced by numerous factors, including the conformation of the glycal, the anomeric effect, and solvent effects researchgate.net. The interplay between the protecting groups and the pyranose ring conformation is a key factor in determining the facial selectivity of the incoming nucleophile nih.gov.
C-Glycosides, where the anomeric carbon is linked to an aglycone via a carbon-carbon bond, are of significant interest due to their increased stability against enzymatic hydrolysis compared to their O-glycoside counterparts. This compound serves as a valuable starting material for various C-glycosylation strategies.
Palladium catalysis offers a powerful tool for the synthesis of C-aryl glycals. These methods often involve the coupling of a glycal derivative with an aryl partner.
Suzuki-Miyaura Coupling: A recently developed method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between glycal boronates and aryl thianthrenium salts. This approach is noted for its mild conditions, broad substrate scope, and excellent tolerance of various functional groups nih.gov.
Heck-type Coupling: Another strategy is the palladium-catalyzed desulfitative Ferrier-type coupling of glycals with sodium arylsulfinates, which yields 2-deoxy-C-aryl glycosides with high regio- and stereoselectivity ntu.edu.sg.
C-H Activation: Direct C-H glycosylation of arenes and heteroarenes with glycosyl donors can be achieved using a palladium catalyst. This method generates a soft aryl nucleophile via C-H palladation, which then reacts with a glycosyl oxocarbenium ion intermediate with high efficiency and stereocontrol researchgate.netsemanticscholar.org.
The table below summarizes various palladium-catalyzed methods for the synthesis of C-aryl glycosides from glycals.
| Coupling Method | Glycal Derivative | Aryl Partner | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Glycal Boronates | Aryl Thianthrenium Salts | Mild conditions, broad scope, high functional group tolerance. | nih.gov |
| Desulfitative Ferrier-type Coupling | Glycals | Sodium Arylsulfinates | Efficient synthesis of 2-deoxy-C-aryl glycosides with exclusive regio- and stereoselectivity. | ntu.edu.sg |
| C-H Glycosylation | Glycosyl Chlorides | Arenes and Heteroarenes | Ortho-directed C-H functionalization with excellent diastereoselectivity. | researchgate.netsemanticscholar.org |
| Heck-type Arylation | Glycals | Aryldiazonium Salts | Stereocontrolled synthesis at room temperature, yielding 2,3-deoxy-3-keto-α-aryl-C-glycosides. | rsc.org |
The Zweifel olefination has emerged as an elegant and powerful transition-metal-free method for stereoselective C-glycoside synthesis starting from glycal derivatives nih.govnih.gov. The process involves the α-lithiation of the glycal, followed by reaction with a boronic ester and subsequent rearrangement induced by iodine and a base nih.govnih.gov. This methodology provides a direct route to unsaturated C-glycosides, which can be further functionalized.
The scope of the Zweifel olefination has been demonstrated with D-glucal substrates, allowing the introduction of various aryl and heteroaryl moieties nih.govresearchgate.net. For instance, silyl-protected D-glucal derivatives have been successfully used to synthesize arylated glucals in good yields nih.govresearchgate.net. This strategy has proven effective for accessing pharmacologically relevant molecules, such as precursors to gliflozins nih.gov. The reaction is versatile, and the use of alkenylboronic esters as coupling partners can generate embedded diene systems nih.gov.
The synthesis of C-glycosides can also be achieved through the addition of carbon nucleophiles to the anomeric center of a carbohydrate. One common approach involves the reaction of organometallic reagents with anomeric halides or lactones nih.gov. More advanced methods utilize anomeric nucleophiles, such as anomeric stannanes, which can be prepared from glycals. These anomeric stannanes are compatible with standard O-glycosylation conditions, allowing for the extension of oligosaccharide chains before the final C-C bond formation nih.gov.
An oxidative O-glycosylation has also been described where anomeric stannanes react with alcohols, promoted by hypervalent iodine reagents, to form O-glycosidic bonds with high anomeric control nih.gov. While this specific example leads to O-glycosides, the stability and reactivity of anomeric nucleophiles like stannanes highlight their potential in C-glycoside synthesis through cross-coupling reactions nih.gov.
The tert-butyldiphenylsilyl (TBDPS) group is not merely a passive protecting group; its steric and electronic properties significantly influence the reactivity and stereochemical outcome of glycosylation reactions. researchgate.netbeilstein-journals.org
Steric Influence: The TBDPS group is exceptionally bulky. When placed at the C-6 position, it can restrict the conformational flexibility of the pyranosyl ring. This conformational constraint can shield one face of the molecule, directing the incoming nucleophile (glycosyl acceptor) to the opposite, more accessible face, thereby enhancing stereoselectivity beilstein-journals.orgnih.gov. For example, in some C-arylation reactions, bulky silyl (B83357) groups can alter the ring conformation to favor the formation of α-glycosides by making the equatorial position more accessible for attack beilstein-journals.org.
Electronic Influence: Silyl ethers are electron-donating, which can affect the reactivity of the glycosyl donor. Protecting groups influence the electron density at the anomeric center; more electron-withdrawing groups tend to "disarm" the donor, making it less reactive, while electron-donating groups can "arm" it beilstein-journals.org. While the primary effect of the TBDPS group is steric, its electronic contribution cannot be entirely discounted in modulating the stability of the intermediate oxocarbenium ion.
Reactivity and Selectivity in Concert: Studies comparing various silyl protecting groups have found that TBDPS-protected donors are particularly effective for α-stereoselective O-glycosylation reactions nih.govacs.org. In contrast, for C-glycosylation reactions, TBDPS-protected rhamnosyl oxocarbenium ions showed no significant facial selectivity, highlighting that the influence of the protecting group can be highly context-dependent on the specific reaction type and substrate nih.govacs.org. The presence of a TBDPS group at the O-6 position has also been shown to influence the relative reactivity of O-3 versus O-4 hydroxyl groups in glucosamine acceptors, further demonstrating its directing capabilities nih.gov.
The table below provides a summary of the effects of the TBDPS group.
| Effect | Description | Impact on Glycosylation | Reference |
|---|---|---|---|
| Steric Hindrance | The large size of the TBDPS group restricts access to certain faces of the sugar ring. | Enhances stereoselectivity by directing nucleophilic attack to the less hindered face. Can alter ring conformation to favor specific anomers. | beilstein-journals.orgnih.gov |
| Conformational Rigidity | Reduces the number of accessible conformations of the pyranose ring. | Leads to more predictable and controllable stereochemical outcomes in glycosylation reactions. | beilstein-journals.org |
| Electronic Properties | Silyl ethers are electron-donating, which can influence the stability of cationic intermediates. | Modulates the reactivity of the glycosyl donor. | beilstein-journals.org |
| Reaction-Type Dependence | The directing effect can vary significantly between O- and C-glycosylation reactions. | Superior for α-selective O-glycosylations but may not impart selectivity in certain C-glycosylations. | nih.govacs.org |
Influence of the TBDPS Group on Glycosylation Reactivity and Stereoselectivity
Impact on Anomeric Selectivity (α/β Ratios)
The stereochemical outcome of glycosylation reactions is a critical aspect of carbohydrate chemistry. The presence of the 6-O-TBDPS group on the D-glucal scaffold can exert a notable influence on the anomeric selectivity, directing the formation of either α- or β-glycosidic linkages. This control is primarily attributed to steric and electronic effects.
In the synthesis of 2-deoxyglycosides from glycal donors, the stereoselectivity is a key challenge. While direct glycosylation with glycals can lead to a mixture of anomers, the use of bulky protecting groups at the C-6 position, such as the TBDPS group, can favor the formation of one anomer over the other. For instance, in reactions where an oxocarbenium ion intermediate is formed, the bulky 6-O-TBDPS group can sterically hinder the approach of the nucleophile from the α-face, leading to a preference for the β-glycoside.
Conversely, the electronic properties of the silyl ether can also play a role. Silyl groups are generally considered to be electron-donating, which can influence the stability of the transition state and favor the formation of the α-anomer due to the anomeric effect. The final α/β ratio is often a delicate balance of these competing steric and electronic factors, and can be further influenced by the reaction conditions, the nature of the glycosyl acceptor, and the promoter used.
A study on the synthesis of 2-deoxythioglycosides from a 6-O-(tert-butyldiphenylsilyl)-3,4-O-carbonate-protected D-galactal derivative demonstrated high α-selectivity. nih.gov Although this is a galactal derivative, the principle of steric guidance by the C-6 substituent is transferable.
| Glycosyl Donor | Acceptor | Product | Anomeric Selectivity (α:β) | Reference |
| 6-O-(tert-butyldiphenylsilyl)-3,4-O-carbonate-D-galactal | 4-Methylthiophenol | 4-Methylphenyl-1-thio-6-O-(tert-butyldiphenylsilyl)-3,4-O-carbonate-2-deoxy-α-D-galactopyranoside | α-selective | nih.gov |
| 6-O-(tert-butyldiphenylsilyl)-3,4-O-carbonate-D-galactal | tert-Butyl thiol | tert-Butyl-1-thio-6-O-(tert-butyldiphenylsilyl)-3,4-O-carbonate-2-deoxy-α-D-galactopyranoside | α-selective | nih.gov |
| 6-O-(tert-butyldiphenylsilyl)-3,4-O-carbonate-D-galactal | 2-Bromothiophenol | 2-Bromophenyl-1-thio-6-O-(tert-butyldiphenylsilyl)-3,4-O-carbonate-2-deoxy-α-D-galactopyranoside | α-selective | nih.gov |
Modulation of Glycosyl Donor Reactivity
The reactivity of a glycosyl donor is a crucial parameter in the successful synthesis of oligosaccharides. The 6-O-TBDPS group in D-glucal modulates its reactivity as a glycosyl donor through both electronic and conformational effects.
Protecting groups significantly influence the reactivity of glycosyl donors. Electron-withdrawing groups tend to decrease the reactivity of the donor by destabilizing the developing positive charge at the anomeric center during the glycosylation reaction. Conversely, electron-donating groups, such as the TBDPS group, are expected to increase the reactivity of the glycosyl donor.
Furthermore, bulky silyl groups can alter the conformation of the pyranoid ring. This conformational change can either enhance or diminish the reactivity of the donor. For instance, a conformational change that places the anomeric leaving group in a more favorable orientation for departure can lead to a "superarmed" donor with enhanced reactivity. While specific studies quantifying the reactivity of this compound are not abundant, the general principles of protecting group effects in glycosylation chemistry suggest that the 6-O-TBDPS group would render the glucal a relatively reactive glycosyl donor.
Electrophilic and Nucleophilic Reactions on the Glucal Double Bond
The endocyclic double bond of this compound is a site of rich chemical reactivity, susceptible to attack by both electrophiles and nucleophiles. This reactivity allows for a variety of stereoselective transformations to introduce new functionalities at the C-1 and C-2 positions.
Cyclopropanation Reactions
Cyclopropanation of the glucal double bond provides access to synthetically valuable cyclopropyl-fused carbohydrate derivatives. These strained ring systems can serve as precursors for C-branched sugars and oxepines through subsequent ring-opening reactions. researchgate.net
The addition of carbenes or carbenoids to the double bond of silylated glucals is a common strategy for cyclopropanation. researchgate.net While specific examples detailing the cyclopropanation of this compound are scarce in the literature, studies on related silylated glucals, such as 4,6-O-(di-tert-butylsilanediyl)-d-glucal, have been reported. researchgate.net These reactions typically proceed in a stereoselective manner, with the carbene adding to the less sterically hindered face of the glucal. The bulky 6-O-TBDPS group is expected to direct the incoming reagent to the opposite face of the pyranoid ring.
| Glucal Derivative | Reagent | Product | Stereoselectivity | Reference |
| 4,6-O-(di-tert-butylsilanediyl)-d-glucal | gem-dibromocyclopropane | 1,2-(gem-dibromo)cyclopropyl carbohydrate | Diastereoselective | researchgate.net |
Epoxidation Pathways
Epoxidation of the glucal double bond is a key transformation that yields 1,2-anhydrosugars, which are versatile intermediates for the synthesis of O- and C-glycosides. The stereochemical outcome of this reaction is highly dependent on the substitution pattern of the glucal.
The epoxidation of glycals is often achieved using reagents such as dimethyldioxirane (DMDO), which is known for its mild reaction conditions and high stereoselectivity. nih.gov The facial selectivity of the epoxidation is governed by the stereoelectronic effects of the substituents on the pyranoid ring. In the case of this compound, the bulky TBDPS group at the C-6 position and the hydroxyl groups at C-3 and C-4 will influence the trajectory of the incoming oxidizing agent. Generally, the epoxidation of glucals proceeds from the face opposite to the C-3 substituent, leading to the α-epoxide.
| Glucal Derivative | Reagent | Product | Stereoselectivity | Reference |
| Tri-O-acetyl-D-glucal | DMDO | 1,2-anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose | α-selective | nih.gov |
Regioselective Oxidation and Reduction Processes
While reactions targeting the double bond are common, regioselective oxidation and reduction at other positions of the this compound molecule are less explored. However, the selective transformation of one of the hydroxyl groups in the presence of the others is a valuable synthetic strategy.
Information on the regioselective reduction of the glucal double bond in this compound is limited. However, methods for the regioselective dehydration of sugar derivatives, which can be considered a form of reduction, have been developed. chemrxiv.org
Transformations Involving Other Functionalities
Beyond the reactivity of the glucal double bond, the hydroxyl groups at the C-3 and C-4 positions of this compound offer sites for further functionalization. The differential reactivity of these secondary hydroxyl groups allows for selective protection, alkylation, or acylation.
The synthesis of this compound itself is an example of a regioselective transformation, where the primary hydroxyl group at C-6 is selectively silylated in the presence of the secondary hydroxyls at C-3 and C-4. This selectivity is driven by the lower steric hindrance of the primary hydroxyl group.
Further transformations of the remaining hydroxyl groups can be achieved using various protecting group strategies. For example, regioselective acylation or alkylation of the C-3 or C-4 hydroxyl group can be accomplished by controlling the reaction conditions and reagents. The presence of the bulky 6-O-TBDPS group can influence the reactivity of the neighboring hydroxyl groups, potentially allowing for selective functionalization. For instance, the synthesis of 3-O-acylated-6-O-TBDPS-D-glucal derivatives has been reported, demonstrating the feasibility of selective transformations at the C-3 position. biosynth.com
| Starting Material | Reagent | Product | Reference |
| D-glucal | TBDPSCl, Imidazole | This compound | nih.gov |
| This compound | Acylating agent | 3-O-Acyl-6-O-(tert-butyldiphenylsilyl)-D-glucal | biosynth.com |
Selective Derivatization of Exposed Hydroxyl Groups
The presence of the bulky TBDPS ether at the C-6 position allows for the selective derivatization of the vicinal diol at C-3 and C-4. These hydroxyl groups can undergo a range of reactions, including acylation, etherification, and the formation of cyclic acetals, to introduce further protecting groups. This differential protection is a cornerstone of complex oligosaccharide synthesis, enabling regioselective access to specific hydroxyl positions for subsequent glycosylation or modification.
The choice of derivatizing agent and reaction conditions can influence the regioselectivity of these transformations. For instance, the formation of cyclic acetals, such as benzylidene or isopropylidene acetals, can protect both the C-3 and C-4 hydroxyls simultaneously. The stability of the TBDPS group under a variety of reaction conditions makes it an excellent choice for a persistent protecting group at the C-6 position while other protecting groups are manipulated at C-3 and C-4.
| Derivative | Reagents and Conditions | Purpose of Derivatization |
| 3,4-di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal | Acetic anhydride, pyridine | Protection of C-3 and C-4 hydroxyls for subsequent reactions. |
| 3,4-di-O-benzyl-6-O-(tert-butyldiphenylsilyl)-D-glucal | Benzyl bromide, sodium hydride | Introduction of stable benzyl ethers for multi-step syntheses. |
| 3,4-O-isopropylidene-6-O-(tert-butyldiphenylsilyl)-D-glucal | 2,2-Dimethoxypropane, p-toluenesulfonic acid | Formation of a cyclic acetal to protect the cis-diol. |
Rearrangement Reactions
The endocyclic double bond in this compound and its derivatives is a key functional group that enables powerful rearrangement reactions, leading to the formation of new stereocenters and functionalities. These transformations are pivotal in the synthesis of 2,3-unsaturated glycosides and in altering the pyranose ring structure.
Ferrier Rearrangements of Glucal Derivatives
The Ferrier rearrangement is a well-established and synthetically valuable reaction for the conversion of glycals into 2,3-unsaturated glycosides. beilstein-journals.orgresearchgate.net This reaction typically involves the treatment of a glycal derivative with a nucleophile in the presence of a Lewis acid catalyst. researchgate.net The reaction proceeds through an allylic rearrangement, with the displacement of the substituent at C-3 and the introduction of the nucleophile at the anomeric carbon (C-1).
For derivatives of this compound, where the C-3 and C-4 hydroxyls are typically protected (e.g., as acetates), the Ferrier rearrangement provides a direct route to 4,6-diprotected-2,3-dideoxy-hex-2-enopyranosides. The stereochemical outcome of the reaction is a key consideration, with the formation of the α-anomer often being favored due to the thermodynamic anomeric effect. A variety of Lewis acids can be employed to catalyze this transformation, each with its own impact on reaction efficiency and selectivity.
A study on the Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal, a close analog of the acetylated derivative of the title compound, highlights the utility of various catalysts.
Table 1: Catalysts and Conditions in the Ferrier Rearrangement of 3,4,6-tri-O-acetyl-D-glucal
| Catalyst | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Anomeric Selectivity (α:β) |
| Perfluorophenylboronic acid | Benzyl alcohol | CH3NO2 | 40 | 92 | 90:10 |
| Bromodimethylsulfonium bromide (BDMS) | Various alcohols | Dichloromethane | Room Temp | 65-90 | Predominantly α |
| Iron(III) chloride (FeCl3) | Diosgenin | Et2O/DCM | Room Temp | - | Highly α-selective |
The choice of protecting groups on the glycal can also influence the reactivity and stereoselectivity of the Ferrier rearrangement. For instance, the use of a trans-fused cyclic 3,4-O-disiloxane protecting group on a glucal has been shown to facilitate highly α-selective glycosylation. nih.gov This is attributed to the conformational locking of the intermediate oxacarbenium ion, which favors the attack of the nucleophile from the α-face.
Pyranose Ring Contraction Inductions
Under certain acidic conditions, derivatives of D-glucal can undergo rearrangement reactions that lead to a contraction of the six-membered pyranose ring to a five-membered furanose ring. The presence of bulky silyl protecting groups at positions that can influence the stability of cationic intermediates is a key factor in promoting such transformations.
While specific examples of pyranose ring contraction starting directly from this compound are not extensively documented in readily available literature, studies on related silylated pyranosides provide insight into the factors that can induce this rearrangement. For instance, the acid-promoted rearrangement of 1-thio-D-galactopyranosides bearing bulky triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) groups at both the O-2 and O-3 positions has been shown to lead to ring contraction.
The proposed mechanism involves the formation of a stabilized cation that can be attacked intramolecularly by the ring oxygen to form the five-membered furanose ring. The stability of the TBDPS group under these acidic conditions is crucial for the success of such rearrangements.
Mechanistic Insights and Conformational Analysis in Tbdps Protected Glucals
Steric and Electronic Factors Dictated by the 6-O-(tert-Butyldiphenylsilyl) Group
The TBDPS group is characterized by its large steric footprint and distinct electronic nature, both of which contribute to its directing effects in chemical reactions involving 6-O-(tert-Butyldiphenylsilyl)-D-glucal.
The sheer size of the TBDPS group exerts significant steric hindrance around the C-6 position of the D-glucal ring. This steric bulk can influence the approach of reagents, thereby controlling regioselectivity and stereoselectivity. For instance, in glycosylation reactions, the bulky TBDPS group can shield one face of the glucal, directing incoming electrophiles or nucleophiles to the more accessible face. This can lead to the preferential formation of one stereoisomer over another.
The steric hindrance of bulky silyl (B83357) groups, such as TBDPS, can have a notable impact on diastereoselectivity in glycosylation reactions. For example, the presence of a bulky protecting group can lead to the exclusive formation of a β-glucoside, presumably due to the steric hindrance preventing an attack from the α-face. The steric bulk of silylated donors is also evident in regioselective glycosylations, where it can direct the reaction to a specific hydroxyl group on the acceptor molecule nih.gov.
In some cases, the steric clash between vicinal bulky silyl groups can induce a conformational flip in the sugar ring beilstein-journals.orgnih.gov. This change in conformation can, in turn, alter the accessibility of different faces of the molecule to reagents, thus dictating the stereochemical outcome of the reaction.
| Feature | Description | Source |
| Steric Shielding | The TBDPS group can block one face of the glucal ring from attacking reagents. | nih.gov |
| Diastereoselectivity | Can lead to the exclusive formation of one diastereomer in glycosylation reactions. | nih.gov |
| Regioselectivity | The bulkiness of the silylated donor can direct glycosylation to a specific position on an acceptor. | nih.gov |
| Conformational Influence | Steric strain can induce changes in the ring conformation, affecting reaction pathways. | beilstein-journals.orgnih.gov |
From an electronic standpoint, silyl ethers are generally considered to be less electron-withdrawing than their corresponding alkyl ether counterparts, like the benzyl group beilstein-journals.org. This is because silicon is more electropositive than carbon. Consequently, the 6-O-TBDPS group can increase the electron density of the glucal ring system compared to a 6-O-benzyl protected glucal.
This increase in electron density can have a significant effect on the reactivity of the glucal. Protective groups play a profound role in modulating the reactivity of glycosyl donors, which is attributed to their differing electron-withdrawing capabilities beilstein-journals.orgnih.gov. During a glycosylation reaction, the anomeric carbon becomes progressively more electron-deficient. This development of a partial positive charge is less favorable with more electron-withdrawing protecting groups, resulting in a slower reaction and a "disarmed" donor beilstein-journals.orgnih.gov. Conversely, the less electron-withdrawing nature of the silyl group in this compound leads to a more reactive or "armed" glycosyl donor.
In some instances, the inductive effect of a silyl group has been suggested to favor the formation of α-glycosides beilstein-journals.orgnih.gov. The precise electronic influence of the TBDPS group is a subtle interplay of its inductive and steric properties, which collectively modulate the reactivity of the D-glucal.
| Factor | Influence on this compound | Source |
| Electron-donating Nature | The O-silyl group is less electron-withdrawing than an O-benzyl group. | beilstein-journals.org |
| Increased Reactivity | Leads to a more "armed" and reactive glycosyl donor. | beilstein-journals.org |
| Stereoselectivity | The inductive effect may favor the formation of α-glycosides in certain reactions. | beilstein-journals.orgnih.gov |
Conformational Analysis of D-Glucal Derivatives with TBDPS Protection
The conformation of the dihydropyran ring in D-glucal derivatives is crucial in determining their reactivity and the stereoselectivity of their reactions. The presence of a bulky 6-O-TBDPS group can significantly influence the conformational equilibrium of the glucal ring.
D-glucal and its derivatives typically exist in equilibrium between two half-chair conformations, often designated as 4H5 and 5H4. The position of this equilibrium is sensitive to the nature and orientation of the substituents on the ring. The introduction of a bulky TBDPS group at the 6-position can shift this equilibrium towards a conformation that minimizes steric interactions.
While specific conformational studies on this compound are not extensively detailed in the provided search results, the general principles of conformational analysis in silyl-protected sugars suggest that the molecule will adopt a conformation that places the bulky TBDPS group in a pseudo-equatorial orientation to alleviate steric strain. This preferred conformation exposes one face of the double bond to a greater extent, thereby influencing the stereochemical course of reactions such as epoxidation, dihydroxylation, and glycosylation.
In more sterically crowded systems with multiple bulky silyl groups, conformational flips to skew-boat or twist-boat conformations have been observed through NMR studies beilstein-journals.org. Such conformational changes are induced by the steric repulsion between bulky vicinal silyl groups beilstein-journals.orgnih.gov. These altered conformations can lead to unexpected reactivity and selectivity.
The stereochemical outcome of reactions involving this compound is often a direct consequence of its preferred conformation. By controlling the conformation, one can achieve high levels of stereoselectivity in synthetic pathways.
For example, in reactions where the glucal acts as a glycosyl donor, the conformation of the intermediate oxocarbenium ion is critical. The bulky 6-O-TBDPS group can influence the geometry of this intermediate, favoring the approach of a nucleophile from the less hindered face. This can lead to the formation of a specific anomer.
Furthermore, cyclic silyl protecting groups have been shown to have a beneficial influence on the α-selectivity in glycosylations using glucals. For instance, a 3,4-O-TIPDS-protected glucal was found to give exclusively the α-glucoside beilstein-journals.org. While the TBDPS group at the 6-position is not cyclic, its significant steric presence can similarly direct facial selectivity. The principle of using bulky groups to enforce a particular conformation and thereby achieve high stereoselectivity is a well-established strategy in carbohydrate chemistry. The presence of bulky silyl groups can cause a conformational change to a more reactive axial-rich conformation, creating "superarmed" donors beilstein-journals.org.
| Reaction Type | Influence of 6-O-TBDPS Conformation | Potential Outcome | Source |
| Glycosylation | Directs incoming nucleophile to the less hindered face of the oxocarbenium ion. | High α- or β-selectivity depending on the reaction conditions and other protecting groups. | beilstein-journals.org |
| Epoxidation | One face of the double bond is more accessible to the oxidizing agent. | Preferential formation of one epoxide diastereomer. | |
| Dihydroxylation | Similar to epoxidation, one face is sterically favored for reagent approach. | Formation of a specific diol stereoisomer. |
Strategic Applications of 6 O Tert Butyldiphenylsilyl D Glucal in Advanced Organic Synthesis
Utilization as Building Blocks for Complex Oligosaccharide Synthesis
6-O-(tert-Butyldiphenylsilyl)-D-glucal and its derivatives are pivotal starting materials in the assembly of complex oligosaccharides. The TBDPS group at the primary 6-hydroxyl position offers robust protection that withstands a variety of reaction conditions, thereby directing glycosylation reactions to the C3 and C4 hydroxyl groups. This regioselective control is fundamental to the construction of oligosaccharides with specific linkage patterns.
The double bond in the glucal ring can be activated to form an electrophilic intermediate, which then reacts with a glycosyl acceptor to form a 2-deoxyglycosidic linkage. This reactivity is a cornerstone of glycal-based oligosaccharide synthesis. Furthermore, derivatives such as 6-O-Benzoyl-3-O-tert-butyldiphenylsilyl-D-glucal serve as synthetic intermediates in the production of high-purity monosaccharides and polysaccharides. biosynth.com These building blocks have proven effective in various glycosylation, methylation, and fluorination reactions, highlighting their versatility in carbohydrate chemistry. biosynth.com
The strategic use of silyl (B83357) protecting groups, including TBDPS, allows for the "arming" and "disarming" of glycosyl donors, a concept that controls the reactivity of the building blocks during sequential glycosylation steps. This control is crucial for the efficient one-pot synthesis of oligosaccharides, where different glycosyl donors must react in a specific order. The stability of the TBDPS group ensures that the 6-hydroxyl remains protected until its selective removal is desired, typically in the final stages of the synthesis.
Precursors for the Total Synthesis of Natural Products
The utility of this compound extends to the challenging field of natural product total synthesis. Its inherent chirality and dense functionality make it an ideal starting point for the construction of complex molecular architectures. A prominent example is the total synthesis of the antifungal agent (+)-Papulacandin D. biosynth.comnih.gov
In the synthesis of (+)-Papulacandin D, a derivative of D-glucal protected with a silyl group was a key intermediate. nih.gov The synthetic strategy involved the creation of a spirocyclic C-arylglycopyranoside core, a significant challenge in the synthesis. biosynth.comnih.gov A glucal derivative was functionalized at the C1 position to form a silane, which was then converted to a silanol (B1196071). This silanol intermediate participated in a palladium-catalyzed cross-coupling reaction with an aromatic iodide to form the crucial C-glycosidic bond of the papulacandin core. nih.gov
The table below outlines a key intermediate derived from a silylated glucal in the synthesis of (+)-Papulacandin D.
| Intermediate | Structure | Role in Synthesis |
| Protected Glucal Silane | A derivative of D-glucal with silyl protection at the 6-position and a dimethylsilyl group at the C1 position. | Precursor to the glucal silanol for the palladium-catalyzed cross-coupling reaction. |
This synthesis highlights how the glucal scaffold, with its strategically placed protecting groups, can be elaborated into a complex, biologically active natural product. The TBDPS group at the 6-position would provide the necessary stability during the intricate steps of forming the C-glycosidic bond and subsequent modifications.
Development of Biologically Relevant Carbohydrate Analogues and Glycomimetics
This compound is also a valuable precursor for the synthesis of carbohydrate analogues and glycomimetics, which are molecules designed to mimic the structure and function of natural carbohydrates but with improved stability or biological activity. These analogues are crucial tools for studying biological processes and for developing new therapeutic agents.
One important class of carbohydrate analogues are thiosugars, where one or more oxygen atoms are replaced by sulfur. Thiosugars are often more stable towards enzymatic hydrolysis than their natural counterparts and can act as inhibitors of carbohydrate-processing enzymes. The synthesis of 2-deoxythiosugars can be achieved from silylated glycals. For instance, a derivative of galactal (a stereoisomer of glucal) with a 6-O-tert-butyldiphenylsilyl protecting group has been used to synthesize various 2-deoxythioglycosides. nih.gov The reaction involves the addition of a thiol to the glycal, a transformation that leverages the reactivity of the double bond.
The table below presents an example of a thiosugar analogue synthesized from a silylated galactal.
| Compound | Description | Synthetic Precursor |
| 4-Methylphenyl-1-thio-6-O-(tert-butyldiphenylsilyl)-3,4-O-carbonate-2-deoxy-α-D-galactopyranoside | A 2-deoxythioglycoside | 6-O-(tert-Butyldiphenylsilyl)-D-galactal derivative |
The development of such glycomimetics is a testament to the versatility of this compound and its analogues as starting materials. By enabling the introduction of non-natural functionalities, these building blocks pave the way for the creation of novel molecules with tailored biological properties.
Emerging Research Trends and Future Prospects
Development of Greener Synthetic Routes and Methodologies
The principles of green chemistry are increasingly influencing the synthesis of carbohydrate building blocks like 6-O-(tert-Butyldiphenylsilyl)-D-glucal. A significant trend is the move towards more sustainable and efficient synthetic processes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
One promising approach is the adoption of continuous flow chemistry. A modular continuous flow process has been developed for the synthesis of orthogonally protected 6-deoxy glucose glycals, which share structural similarities with the target compound. This method facilitates common protecting group installations, including silyl (B83357) ethers, in significantly reduced reaction times (21-37 minutes) and at ambient temperatures, thereby avoiding the need for energy-intensive cooling. nih.gov The high efficiency and scalability of flow synthesis present a viable green alternative to traditional batch processes for the production of this compound.
Furthermore, research into novel elimination reactions for the formation of the glycal double bond offers greener alternatives to classical methods. An unprecedented approach utilizing a phosphonium (B103445) hydrolysis-induced, P(V) intermediate-mediated E1cB elimination has been reported for the synthesis of various glycals in excellent yields. rsc.org This method's high efficiency and scalability, along with its applicability to late-stage modifications, underscore its potential as a more sustainable synthetic route. rsc.org Additionally, a straightforward and scalable method for preparing protected 2-hydroxyglycals through a chlorination-dehydrochlorination sequence from carbohydrate hemiacetals provides a feasible alternative to existing protocols, compatible with various protecting groups. nih.gov
| Methodology | Key Advantages | Potential Application to this compound Synthesis |
|---|---|---|
| Continuous Flow Synthesis | Reduced reaction times, ambient temperature operation, scalability. nih.gov | Efficient and sustainable production of the silylated glucal. |
| P(V) Intermediate-Mediated E1cB Elimination | High efficiency, scalability, good generality, and excellent yields. rsc.org | Formation of the glycal double bond under milder conditions. |
| Chlorination-Dehydrochlorination of Hemiacetals | Straightforward, scalable, and compatible with various protecting groups. nih.gov | An alternative, operationally simple route to the glycal structure. |
Catalyst Development for Enhanced Selectivity and Efficiency
The development of novel catalysts is pivotal for achieving higher selectivity and efficiency in reactions involving this compound. Research in this area is focused on designing catalysts that can control the stereochemical outcome of glycosylation reactions and enable site-selective modifications of complex carbohydrates.
Transition metal catalysis has emerged as a powerful tool for activating glycal donors. For instance, palladium-catalyzed decarboxylative coupling of glycals with benzoic acids allows for the formation of C-aryl glycosides. nih.gov Rhenium(V)-oxo complexes have been shown to be effective for the O-glycosylation of glycal donors, providing excellent α-selectivity. nih.gov These methods offer mild reaction conditions and the potential for constructing complex glycoconjugates with high precision.
Organocatalysis also presents a promising avenue for selective transformations. Chiral phosphoric acids have been employed for the site-selective glycosylation of polyols, demonstrating the potential to differentiate between multiple hydroxyl groups in a complex substrate. nih.gov Cooperative Brønsted-acid/thiourea synergistic catalysis systems have been developed for direct glycosylation, leading to a high degree of selectivity for α-anomers. nih.gov Furthermore, zinc iodide (ZnI2) has been shown to be an effective mediator for cis-selective O-glycosylation reactions, a challenging transformation in carbohydrate chemistry. mdpi.com The conformational constraints imposed by protecting groups, such as the bulky tert-butyldiphenylsilyl group, can significantly influence the stereochemical outcome of these catalyzed reactions. mdpi.com
| Catalyst Type | Catalyst Example | Application in Silylated Glycal Chemistry | Key Outcome |
|---|---|---|---|
| Transition Metal | Palladium(II) Acetate/Triphenylphosphine | Decarboxylative Heck Coupling | Formation of C-aryl glycosides. nih.gov |
| Transition Metal | Rhenium(V)-oxo complex | O-Glycosylation | High α-selectivity in the formation of 2-deoxyglycosides. nih.gov |
| Organocatalyst | Chiral Phosphoric Acid | Site-Selective Glycosylation | Functionalization of specific hydroxyl groups in polyols. nih.gov |
| Organocatalyst | Thiourea Derivatives | Direct Glycosylation | High α-anomeric selectivity. nih.gov |
| Lewis Acid | Zinc Iodide (ZnI2) | cis-Selective Glycosylation | Formation of challenging cis-glycosidic linkages. mdpi.com |
Expanding the Scope of Reactivity for this compound
While this compound is a well-established glycosyl donor, current research is actively exploring its reactivity beyond traditional O-glycosylation. This expansion of its synthetic utility opens up new avenues for the creation of novel carbohydrate derivatives with diverse biological activities. The inherent reactivity of the glycal double bond makes it a versatile platform for a range of chemical transformations. rsc.org
One area of significant interest is the formation of carbon-carbon bonds at the anomeric center, leading to the synthesis of C-glycosides. The Ferrier rearrangement, a cornerstone of glycal chemistry, has been adapted to include carbon nucleophiles, enabling the synthesis of C-allyl glycosides. researchgate.net Furthermore, methods for the direct C-glycosidation of unprotected glycals with reagents like trimethylsilyl (B98337) cyanide, catalyzed by palladium(II) acetate, have been developed. researchgate.net
The functionalization of the glycal double bond is another active area of research. The addition of heteroatom radicals to the endocyclic double bond of glycals has been investigated, providing a route to 2-deoxy-2-halosugars and other functionalized carbohydrates. mdpi.com These reactions often proceed with high regioselectivity. Moreover, cross-coupling reactions of functionalized glycals, such as 3-iodo-sialyl glycals, with boronic acids, alkenes, and alkynes have been shown to be an efficient method for introducing a variety of substituents at the C3-position. rsc.org This approach has been instrumental in the synthesis of novel sialidase inhibitors. The versatility of this compound is further highlighted by its use in methylation and fluorination reactions. biosynth.com
| Reaction Type | Reagents/Catalysts | Product Type | Significance |
|---|---|---|---|
| C-Glycosylation (Ferrier Rearrangement) | Carbon Nucleophiles | C-allyl glycosides | Formation of stable C-glycosidic bonds. researchgate.net |
| C-Glycosidation | Trimethylsilyl cyanide/Pd(OAc)2 | Glycosyl cyanides | Direct formation of C-glycosides from unprotected glycals. researchgate.net |
| Radical Addition | Heteroatom Radicals | 2-Deoxy-2-functionalized sugars | Introduction of heteroatoms at the C2-position. mdpi.com |
| Cross-Coupling Reactions | Boronic acids, alkenes, alkynes | C3-substituted glycals | Synthesis of diverse glycal derivatives for inhibitor discovery. rsc.org |
| Methylation/Fluorination | Various | Methylated/Fluorinated Glycans | Access to modified carbohydrates with unique properties. biosynth.com |
Integration into Automated Synthesis Platforms for Glycoconjugates
The demand for structurally defined complex carbohydrates for biological studies has spurred the development of automated glycan assembly (AGA). nih.gov These platforms streamline the often laborious process of oligosaccharide synthesis by automating the iterative cycles of glycosylation and deprotection. This compound, as a key protected monosaccharide, is an important building block for these automated processes. sigmaaldrich.com
Automated synthesizers utilize solid-phase synthesis, where the growing oligosaccharide chain is attached to a resin support, allowing for easy purification by filtration after each reaction step. nih.gov The selection of appropriate building blocks with orthogonal protecting groups is crucial for the success of AGA. The tert-butyldiphenylsilyl group on the 6-hydroxyl of D-glucal is well-suited for this purpose due to its stability under a range of reaction conditions and its selective removal.
Recent advancements in AGA have enabled the synthesis of a wide variety of complex glycans, including poly-N-acetyllactosamine derivatives, human milk oligosaccharides, and N-glycans. nih.gov Both chemical and enzymatic methods are being integrated into automated platforms. For instance, an automated process for enzyme-mediated oligosaccharide synthesis has been developed, which utilizes a "catch and release" approach with solid-phase extraction for purification. nih.gov Furthermore, chemoenzymatic strategies are being employed to synthesize protected and activated building blocks, such as N-acetyllactosamine disaccharides, which can then be used in automated assembly. nih.gov The use of silylated building blocks in the automated synthesis of oligogalactofuranosides has also been reported, demonstrating the broad applicability of such protected monosaccharides in AGA. fu-berlin.de
| Automated Platform/Strategy | Role of Silylated Glucal Building Blocks | Key Features and Advantages |
|---|---|---|
| Automated Glycan Assembly (Chemical) | Serve as key monosaccharide units for chain elongation. sigmaaldrich.com | Rapid and efficient synthesis of complex oligosaccharides; simplified purification. nih.gov |
| Automated Enzyme-Mediated Synthesis | Can be incorporated into oligosaccharide chains enzymatically. | High selectivity and mild reaction conditions. nih.gov |
| Chemoenzymatic Building Block Synthesis | Can be part of a disaccharide or larger building block synthesized enzymatically. nih.gov | Efficient production of complex building blocks for AGA. nih.gov |
| HPLC-Based Automated Synthesis | Used as glycosyl donors in a continuous flow-like system. | Minimizes operator error and provides fully autonomic synthesis. glyco-world.com |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 6-O-(tert-butyldiphenylsilyl)-D-glucal, and how is purity ensured?
- Methodological Answer : The synthesis typically involves selective protection of the 6-hydroxyl group of D-glucal using tert-butyldiphenylsilyl chloride (TBDPSCl) under anhydrous conditions. A common approach employs imidazole or DMAP as a base in dry DMF or THF at 0–25°C. After reaction completion, purification via silica gel chromatography (hexane/ethyl acetate gradients) is critical to remove unreacted silylating agents and byproducts. Purity is verified using - and -NMR to confirm the absence of unprotected hydroxyl signals and LC-MS for molecular weight validation .
Q. Why is the TBDPS group preferred over other silyl protecting groups in carbohydrate chemistry?
- Methodological Answer : The TBDPS group offers superior steric bulk and stability under acidic or oxidative conditions compared to TMS or TBDMS groups. This allows selective deprotection in the presence of acid-labile functional groups (e.g., acetals). For example, TBDPS can be cleaved selectively using TBAF (tetra-n-butylammonium fluoride) in THF, leaving other silyl groups intact. Its stability also minimizes premature deprotection during multi-step syntheses, as demonstrated in oligosaccharide assembly .
Advanced Research Questions
Q. How can researchers optimize regioselective modifications at the 3,4-positions of 6-O-TBDPS-D-glucal?
- Methodological Answer : Regioselectivity is achieved through steric and electronic directing effects. For instance, bulky silyl groups at C-6 hinder reactions at adjacent positions, favoring modifications at C-3/C-4. Spectroscopic techniques like - COSY and HMBC NMR are critical to confirm regiochemistry. In one study, TEMPO-mediated oxidation at C-3 was directed by the TBDPS group’s steric hindrance, yielding >90% selectivity .
Q. What computational approaches are effective in predicting the reactivity of 6-O-TBDPS-D-glucal in glycosylation reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict glycosylation stereochemistry. For example, axial versus equatorial attack by nucleophiles can be analyzed via Fukui indices to identify electrophilic hotspots. Coupled with experimental validation (e.g., -NMR coupling constants), this approach reduces trial-and-error in optimizing anomeric selectivity .
Q. How should researchers resolve contradictory data in glycosylation yields using 6-O-TBDPS-D-glucal under similar conditions?
- Methodological Answer : Contradictions often arise from subtle differences in moisture levels, catalyst purity, or solvent polarity. A Design of Experiments (DoE) approach, such as a fractional factorial design, can systematically vary parameters (e.g., temperature, catalyst loading, solvent dielectric constant). Statistical tools like ANOVA identify significant factors, while -NDR (Nuclear Overhauser Effect) spectroscopy clarifies steric interactions affecting reactivity .
Applications in Advanced Systems
Q. What methodologies enable the incorporation of 6-O-TBDPS-D-glucal into drug-delivery scaffolds?
- Methodological Answer : The TBDPS group’s stability allows post-functionalization of glucal-derived glycoconjugates. For example, after glycosylation, the TBDPS group can be retained during conjugation to lipid nanoparticles via click chemistry (CuAAC). Post-conjugation deprotection with TBAF exposes hydroxyl groups for further bioconjugation. LC-MS/MS monitors stepwise modifications to ensure structural integrity .
Q. How does the TBDPS group influence the enzymatic recognition of glucal derivatives in molecular interaction studies?
- Methodological Answer : Enzymatic assays (e.g., glycosidase inhibition studies) compare protected vs. deprotected derivatives. For instance, TBDPS-protected glucal shows reduced binding to β-glucosidase due to steric hindrance, confirmed via kinetic assays (IC shifts from 2 µM to >100 µM). Molecular docking simulations (AutoDock Vina) further visualize steric clashes in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
